molecular formula C26H20N2O7S B15027793 ethyl 2-{1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15027793
M. Wt: 504.5 g/mol
InChI Key: LQXVZUFRLKKWMX-UHFFFAOYSA-N
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Description

ETHYL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of chromeno, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the chromeno and pyrrol intermediates. The chromeno moiety can be synthesized through a series of reactions involving the condensation of appropriate aldehydes with active methylene compounds. The pyrrol moiety is typically synthesized via cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the chromeno and pyrrol moieties can be reduced to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of chromeno, pyrrol, and thiazole moieties could impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The chromeno and pyrrol moieties could participate in hydrogen bonding or hydrophobic interactions, while the thiazole ring could engage in π-π stacking or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules that feature chromeno, pyrrol, or thiazole moieties. Examples include:

    Chromeno derivatives: Compounds with similar chromeno structures, such as coumarins.

    Pyrrol derivatives: Compounds with similar pyrrol structures, such as indoles.

    Thiazole derivatives: Compounds with similar thiazole structures, such as benzothiazoles.

Uniqueness

The uniqueness of ETHYL 2-{1-[4-(METHOXYCARBONYL)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these three moieties, which imparts a distinct set of chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H20N2O7S

Molecular Weight

504.5 g/mol

IUPAC Name

ethyl 2-[1-(4-methoxycarbonylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20N2O7S/c1-4-34-25(32)22-13(2)27-26(36-22)28-19(14-9-11-15(12-10-14)24(31)33-3)18-20(29)16-7-5-6-8-17(16)35-21(18)23(28)30/h5-12,19H,4H2,1-3H3

InChI Key

LQXVZUFRLKKWMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

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